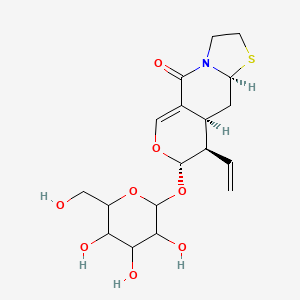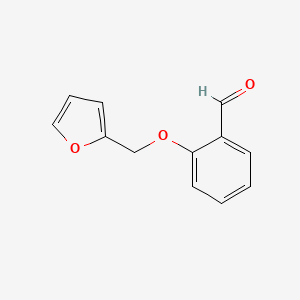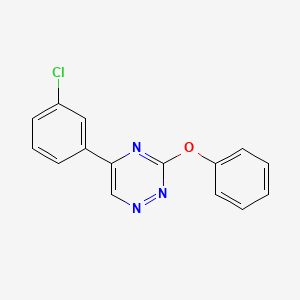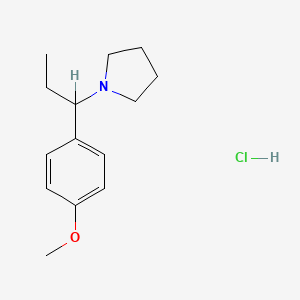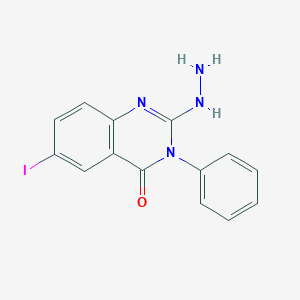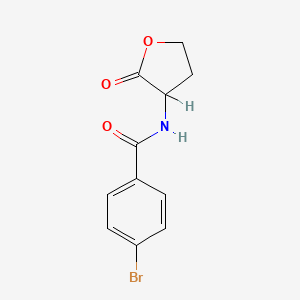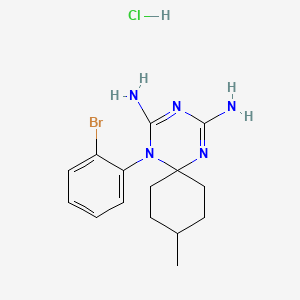
1,1,2,3-Tetramethylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3-Tetramethylcyclopropane is an organic compound with the molecular formula C₇H₁₄ It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure
Análisis De Reacciones Químicas
1,1,2,3-Tetramethylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation reactions can occur with halogens such as chlorine (Cl₂) under UV light, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens under specific conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which 1,1,2,3-Tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
1,1,2,3-Tetramethylcyclopropane can be compared with other similar compounds such as:
1,1,2,2-Tetramethylcyclopropane: This compound has a similar structure but differs in the position of the methyl groups.
Cyclopropane: The parent compound of the cyclopropane family, which lacks the methyl substitutions.
1,1,3,3-Tetramethylcyclopropane: Another isomer with different methyl group positions.
Propiedades
Número CAS |
74752-93-5 |
|---|---|
Fórmula molecular |
C7H14 |
Peso molecular |
98.19 g/mol |
Nombre IUPAC |
1,1,2,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3 |
Clave InChI |
ZASOSNWAQIGWQT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


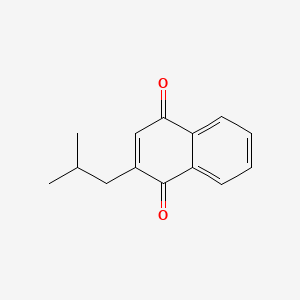
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)


